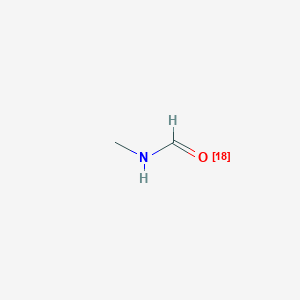
Vinylbenzyl chloride
Overview
Description
Vinylbenzyl chloride, also known as 4-Vinylbenzyl chloride or Chloromethylstyrene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is a colorless liquid that is typically stored with a stabilizer to suppress polymerization .
Synthesis Analysis
Vinylbenzyl chloride is produced by the chlorination of vinyltoluene . Often vinyltoluene consists of a mixture of 3- and 4-vinyl isomers, in which case the vinylbenzyl chloride will also be produced as a mixture of isomers . A well-known poly (4-vinylbenzyl-g-ethylene glycol) brush type graft copolymer was synthesized by recycling additive/fragmentation chain transfer (RAFT) polymerization and a “click” chemistry method .Molecular Structure Analysis
The molecular formula of Vinylbenzyl chloride is C9H9Cl . It has a molar mass of 152.62 .Chemical Reactions Analysis
Vinylbenzyl chloride is used as a reactive building block in various polymerization reactions to synthesize different types of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . It is commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .Physical And Chemical Properties Analysis
Vinylbenzyl chloride is a colorless liquid with a density of 1.083 . It has a boiling point of 229 °C . The refractive index is 1.572 .Scientific Research Applications
Anion Exchange Membrane Fuel Cells
Vinylbenzyl chloride is used in the creation of highly stable double crosslinked membranes for anion exchange membrane fuel cells . These membranes, based on polybenzimidazole (PBI) and poly (vinylbenzyl chloride) (PVBC), have high ionic conductivity and excellent stability, which are critical for long-life AEM fuel cells .
RAFT Homopolymerization
Vinylbenzyl chloride is used in RAFT (Reversible Addition-Fragmentation chain Transfer) homopolymerization . This process is widely used for commercial production of vinyl polymers. The resulting polymers contain trithiocarbonate groups in the center of the main chains that react with various nucleophiles .
Production of Chloromethylated Polystyrene
In combination with styrene, vinylbenzyl chloride is used as a comonomer in the production of chloromethylated polystyrene . This is produced by the chlorination of vinyltoluene .
Component of Ion Exchange Resins
Vinylbenzyl chloride is a component of ion exchange resins . These resins are used in a variety of applications, including water purification, chemical synthesis, and metal recovery .
Photo-Resist Polymers
Vinylbenzyl chloride is used in the production of photo-resist polymers . These polymers are used in photolithography, a process used in the manufacture of semiconductors .
Electroconducting Polymers
Vinylbenzyl chloride is used in the creation of electroconducting polymers . These polymers have a wide range of applications, including sensors, batteries, and solar cells .
Mechanism of Action
Target of Action
Vinylbenzyl chloride (VBC) is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is primarily used as a monomer in various polymerization reactions . The primary targets of VBC are the polymer structures it helps to create, contributing to their thermal stability, chemical resistance, and film-forming properties .
Mode of Action
VBC interacts with its targets through polymerization reactions. It is used as a reactive building block in these reactions to synthesize different types of polymers . The vinyl group (CH2=CH-) and the benzyl chloride group (C6H4CH2Cl) in its structure play crucial roles in these reactions .
Biochemical Pathways
VBC is involved in the synthesis of antimicrobial polymers and non-leaching microbicidal surfaces . It also contributes to the formation of porous structures in hypercross-linked polymers, facilitating efficient electrolyte ion diffusion and providing ample sites for charge storage .
Pharmacokinetics
It’s known that vbc is a colorless liquid typically stored with a stabilizer to suppress polymerization , indicating that its bioavailability and ADME properties would be significantly influenced by these storage conditions.
Result of Action
The result of VBC’s action is the creation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers have various applications, including the production of resins, coatings, adhesives, and ion-exchange resins .
Action Environment
The action of VBC is influenced by environmental factors such as temperature and the presence of other chemicals. For example, VBC is typically stored with a stabilizer to prevent premature polymerization . Additionally, the polymerization reactions involving VBC can be influenced by the presence of other monomers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloroprop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBOQBILGNEPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylbenzyl chloride | |
CAS RN |
30030-25-2, 57458-41-0 | |
| Record name | (chloromethyl)vinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chloromethylstyrene (m- and p- mixture) (stabilized with TBC + ONP + o-Nitrocresol) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of vinylbenzyl chloride?
A1: The molecular formula of vinylbenzyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.
Q2: What spectroscopic techniques are used to characterize vinylbenzyl chloride?
A2: Common techniques include: * Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like C-Cl, C=C, and aromatic C-H vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information on proton and carbon environments within the molecule. [, , , ]
Q3: What is the significance of using vinylbenzyl chloride in the synthesis of anion exchange membranes (AEMs)?
A3: Vinylbenzyl chloride serves as a crucial precursor in AEM synthesis. Its benzyl chloride groups readily undergo quaternization reactions with amines, introducing positively charged quaternary ammonium groups into the polymer matrix. These groups facilitate the transport of anions, making the material suitable for applications like fuel cells and water electrolysis. [, , , , ]
Q4: How does the incorporation of vinylbenzyl chloride affect the properties of polyHIPEs?
A4: Incorporating vinylbenzyl chloride into polyHIPEs introduces reactive chloromethyl groups throughout the porous structure. [, ] These groups allow for further functionalization, enabling the development of materials with tailored properties for diverse applications such as scavengers, reagents, and catalysts. []
Q5: How does crosslinking with divinylbenzene impact the properties of poly(vinylbenzyl chloride)?
A5: Crosslinking with divinylbenzene significantly influences the morphology and porosity of poly(vinylbenzyl chloride) materials. By adjusting the divinylbenzene content, researchers can control pore size, pore size distribution, and the ratio of micropores to macropores in the resulting hypercrosslinked polymers. [, , ]
Q6: Can poly(vinylbenzyl chloride) based materials be used as catalysts?
A6: Yes, poly(vinylbenzyl chloride) can be functionalized to create catalytic materials. For example, incorporating o-hydroxynaphthaldehyde propylenediamine Schiff base ligand followed by loading with copper(II) ions results in a catalyst effective for cyclohexene epoxidation. []
Q7: How does the morphology of poly(vinylbenzyl chloride) based materials impact their catalytic activity?
A7: Morphology significantly affects catalytic performance. For instance, in polyHIPE monoliths, a higher volume of pore space generally leads to a decrease in the penetration modulus, potentially influencing catalyst accessibility and activity. []
Q8: Are there any computational chemistry studies exploring vinylbenzyl chloride polymers?
A8: While the provided research doesn't explicitly detail computational studies on VBC polymers, it highlights their potential for such investigations. For example, understanding the impact of different quaternary ammonium groups on membrane performance could be further explored using molecular dynamics simulations and density functional theory calculations. This could provide insights into anion transport mechanisms and guide the design of improved AEMs.
Q9: How does the length of the alkyl group in acrylate monomers affect their copolymerization with vinylbenzyl chloride?
A9: Research indicates that the length of the alkyl group in acrylate comonomers (e.g., methyl-, ethyl-, butyl-, octylacrylate) influences the reactivity ratios during copolymerization with vinylbenzyl chloride. This, in turn, impacts the copolymer composition and structure, ultimately affecting properties like dye uptake in structurally dyed polymers. []
Q10: What is the effect of the isomeric composition of vinylbenzyl chloride on the properties of hypercrosslinked resins?
A10: Studies utilizing either pure p-vinylbenzyl chloride or a mixture of VBC isomers during the synthesis of hypercrosslinked resins reveal that the isomer composition affects the resin's chlorine content, hydrophilicity, specific surface area, and ultimately, their performance in solid-phase extraction of polar compounds. []
Q11: What is the effect of varying the amount of trimethylamine used for quaternization on the properties of PPO blend AEMs?
A12: The degree of quaternization, controlled by the amount of trimethylamine used, impacts the properties of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) blend AEMs. Higher degrees of quaternization generally lead to increased ion exchange capacity, but this can also influence water uptake, mechanical properties, and ultimately, the membrane's performance. []
Q12: Are there any specific SHE regulations concerning the use of vinylbenzyl chloride?
A13: While specific regulations are not explicitly discussed in the provided research, it is crucial to handle vinylbenzyl chloride with care as it is a reactive chemical. Users should consult the material safety data sheet (MSDS) and adhere to relevant safety protocols, including appropriate personal protective equipment, ventilation, and waste disposal procedures. [, ]
Q13: What are the environmental concerns associated with vinylbenzyl chloride and its polymers?
A14: The research highlights the need for responsible waste management practices for vinylbenzyl chloride and its derivatives. While the studies don't delve into specific ecotoxicological effects, they emphasize the importance of exploring recycling strategies and environmentally friendly alternatives to minimize any negative environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



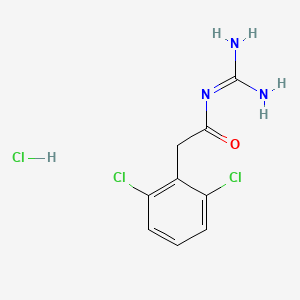
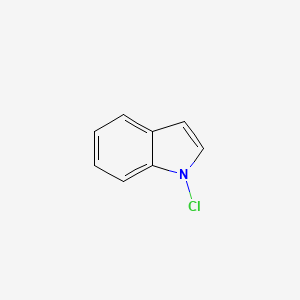

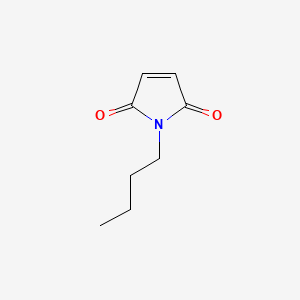
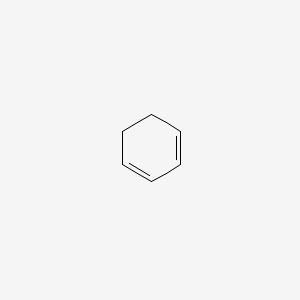
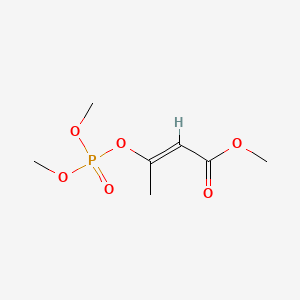
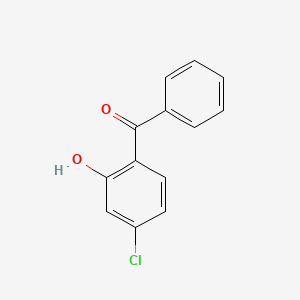
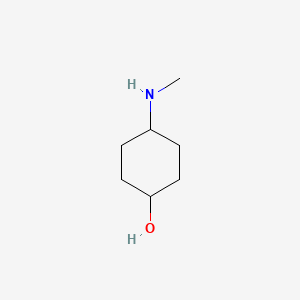
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)


